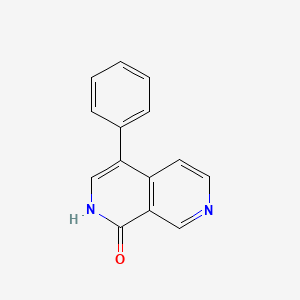

2,7-Naphthyridin-1(2H)-one, 4-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Lophocladine A est un alcaloïde bioactif isolé de l'algue rouge Lophocladia sp. Ce composé a suscité un intérêt considérable en raison de sa structure chimique unique et de ses activités biologiques potentielles. La Lophocladine A est connue pour son affinité pour les récepteurs NMDA et son rôle d'antagoniste des récepteurs δ-opioïdes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Une nouvelle approche pour la synthèse de la lophocladine A implique la substitution nucléophile de l'acide 4-chloronicotinique par le carbanion généré à partir du phénylacétonitrile. La réduction subséquente du groupe cyano, la lactamisation et l'oxydation fournissent la lophocladine A avec un rendement de 50 % en quatre étapes . Une autre méthode implique une réaction à trois composants formant des dihydro-2,7-naphtyridine-1-ones, qui peuvent être soit oxydées soit réduites pour former respectivement des naphtyridones ou des tétrahydro-naphtyridones .

Méthodes de Production Industrielle : Actuellement, il y a peu d'informations sur les méthodes de production industrielle de la lophocladine A. La plupart des méthodes de synthèse sont encore en phase de recherche et de développement, axées sur l'optimisation des rendements et des conditions de réaction.

Analyse Des Réactions Chimiques

Types de Réactions : La Lophocladine A subit diverses réactions chimiques, notamment la substitution nucléophile, la réduction, la lactamisation et l'oxydation .

Réactifs et Conditions Communs :

Substitution Nucléophile : Acide 4-chloronicotinique et phénylacétonitrile.

Réduction : Réduction du groupe cyano.

Lactamisation : Formation d'anneaux lactames.

Oxydation : Étape finale d'oxydation pour former le produit désiré.

Produits Majeurs : Le principal produit formé à partir de ces réactions est la lophocladine A elle-même, ainsi que ses analogues tels que la lophocladine B et C1 .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour l'étude des réactions de substitution nucléophile et de lactamisation.

Biologie : Étudié pour son affinité pour les récepteurs NMDA et ses propriétés d'antagoniste des récepteurs δ-opioïdes.

Médecine : Applications thérapeutiques potentielles en raison de son affinité pour les récepteurs et ses propriétés antagonistes.

Industrie : Applications industrielles limitées en raison de l'accent actuel sur la recherche et le développement.

5. Mécanisme d'Action

La Lophocladine A exerce ses effets principalement par son interaction avec les récepteurs NMDA et les récepteurs δ-opioïdes. En se liant à ces récepteurs, elle peut moduler la neurotransmission et potentiellement influencer la perception de la douleur et d'autres processus neurologiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying nucleophilic substitution and lactamization reactions.

Biology: Investigated for its affinity for NMDA receptors and δ-opioid receptor antagonist properties.

Medicine: Potential therapeutic applications due to its receptor affinity and antagonist properties.

Industry: Limited industrial applications due to the current focus on research and development.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Ces composés partagent une structure de base similaire mais diffèrent par leurs chaînes latérales et leurs activités biologiques spécifiques . La Lophocladine B, par exemple, présente une cytotoxicité contre les lignées cellulaires tumorales pulmonaires et mammaires humaines .

Composés Similaires :

- Lophocladine B

- Lophocladine C1

- Autres dérivés de la 2,7-naphtyridine

La Lophocladine A se distingue par ses affinités spécifiques pour les récepteurs et ses applications thérapeutiques potentielles, ce qui en fait un composé unique au sein de ce groupe.

Activité Biologique

2,7-Naphthyridin-1(2H)-one, 4-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- can be represented as follows:

This compound features a naphthyridine core with a phenyl substituent at the 4-position, contributing to its unique biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 2,7-Naphthyridin-1(2H)-one, exhibit significant antimicrobial properties . In vitro studies have shown varying degrees of antibacterial and antifungal activity against a range of pathogens.

| Pathogen | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Escherichia coli | 8–10 |

| Candida albicans | 5.4–7.1 |

| Pseudomonas aeruginosa | Not active |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties . It acts as an allosteric inhibitor of Akt1 and Akt2 kinases, which are crucial in cancer cell survival and proliferation. In xenograft models, it demonstrated efficacy in reducing tumor size and inhibiting cancer cell growth .

Mechanism of Action:

- Inhibition of Kinases: The compound binds to the active site of kinases, disrupting their function.

- Induction of Apoptosis: Studies show that it can induce programmed cell death (PCD) in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Enzyme Inhibition

The primary targets for 2,7-Naphthyridin-1(2H)-one include:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, enhancing neurotransmission. This action is particularly relevant in neurodegenerative diseases like Alzheimer's .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway significantly:

- Accumulation of Acetylcholine: Leads to enhanced synaptic transmission.

- Cellular Effects: Changes in gene expression and cellular signaling pathways are observed as a result of altered acetylcholine levels .

Study on Naegleria fowleri

A study evaluated the activity of naphthyridine derivatives against Naegleria fowleri, a pathogenic amoeba. The compound showed good selectivity with IC50 values indicating effective amoebicidal activity while maintaining low cytotoxicity against mammalian cells .

Findings:

- Induced DNA condensation and mitochondrial dysfunction.

- Generated ROS leading to PCD in treated amoebae.

This suggests potential therapeutic applications for treating infections caused by this organism.

Propriétés

Numéro CAS |

887705-27-3 |

|---|---|

Formule moléculaire |

C14H10N2O |

Poids moléculaire |

222.24 g/mol |

Nom IUPAC |

4-phenyl-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C14H10N2O/c17-14-13-8-15-7-6-11(13)12(9-16-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

Clé InChI |

JIWHQPVTDQXELV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

SMILES canonique |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

Synonymes |

lophocladine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.